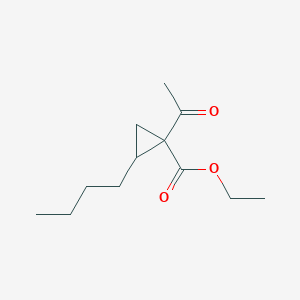![molecular formula C11H11BrO5 B14349040 [2-(4-Bromophenoxy)ethyl]propanedioic acid CAS No. 90296-21-2](/img/structure/B14349040.png)
[2-(4-Bromophenoxy)ethyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromophenoxy)ethyl]propanedioic acid: is an organic compound with the molecular formula C11H11BrO4. It is a derivative of propanedioic acid, featuring a bromophenoxy group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]propanedioic acid typically involves the reaction of 4-bromophenol with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The intermediate product is then subjected to acidic hydrolysis to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Bromophenoxy)ethyl]propanedioic acid can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Bromophenoxy)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used in the preparation of various derivatives.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenoxy)ethyl]propanedioic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
- [2-(4-Chlorophenoxy)ethyl]propanedioic acid
- [2-(4-Methylphenoxy)ethyl]propanedioic acid
- [2-(4-Fluorophenoxy)ethyl]propanedioic acid
Comparison: Compared to its analogs, [2-(4-Bromophenoxy)ethyl]propanedioic acid exhibits unique reactivity due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and potential applications. The bromine atom also enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90296-21-2 |
|---|---|
Molecular Formula |
C11H11BrO5 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]propanedioic acid |
InChI |
InChI=1S/C11H11BrO5/c12-7-1-3-8(4-2-7)17-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
WKNLVAFBHNNWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
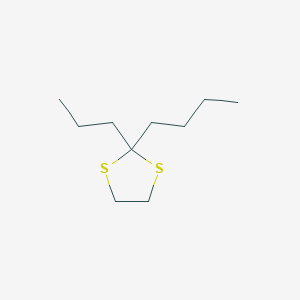

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
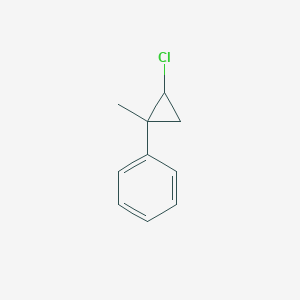
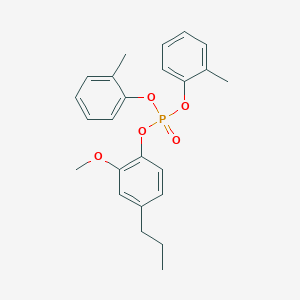
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
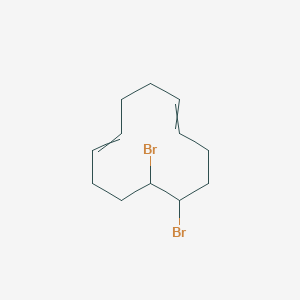
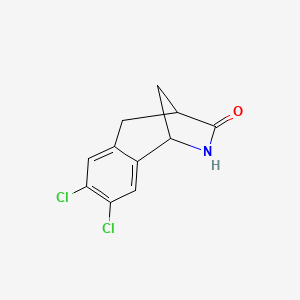

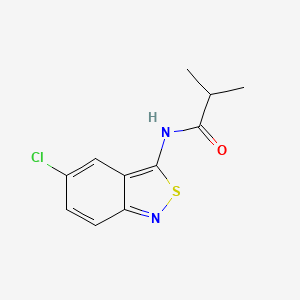
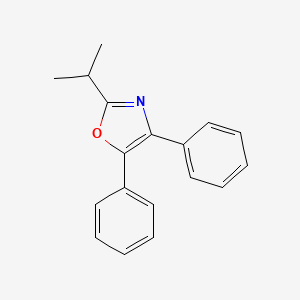
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
